molecular formula C17H29N3O4S3 B12729991 Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester CAS No. 138474-86-9

Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester

Cat. No.: B12729991
CAS No.: 138474-86-9
M. Wt: 435.6 g/mol
InChI Key: XAIPUHDEIZDQPQ-UHFFFAOYSA-N
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Description

Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a thiadiazole ring, a dioxolane ring, and multiple thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The dioxolane ring is then introduced via a condensation reaction involving a diol and an aldehyde or ketone. The final step involves the esterification of carbamic acid with the intermediate product, using reagents such as carbonyldiimidazole or dicyclohexylcarbodiimide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted thiadiazole derivatives.

Scientific Research Applications

Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The thioether groups can undergo oxidation, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the dioxolane ring can interact with cellular membranes, altering their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(phenylthio)-2-benzimidazolecarbamate
  • Albendazole (Methyl 5-(propylthio)-2-benzimidazolecarbamate)
  • Fenbendazole (Methyl 5-(phenylthio)-2-benzimidazolecarbamate)

Uniqueness

Carbamic acid, (5-(2-(methylthio)ethyl)-1,3,4-thiadiazol-2-yl)-, (2-methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolan-4-yl)methyl ester is unique due to its combination of a thiadiazole ring and a dioxolane ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness differentiates it from other similar compounds, which may lack one or more of these functional groups.

Properties

CAS No.

138474-86-9

Molecular Formula

C17H29N3O4S3

Molecular Weight

435.6 g/mol

IUPAC Name

[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl N-[5-(2-methylsulfanylethyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C17H29N3O4S3/c1-5-7-26-11-12(2)17(3)23-10-13(24-17)9-22-16(21)18-15-20-19-14(27-15)6-8-25-4/h12-13H,5-11H2,1-4H3,(H,18,20,21)

InChI Key

XAIPUHDEIZDQPQ-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C)C1(OCC(O1)COC(=O)NC2=NN=C(S2)CCSC)C

Origin of Product

United States

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